Cas no 7766-23-6 (3-Bromo-2-methylphenol)

3-Bromo-2-methylphenol is a brominated aromatic compound with the molecular formula C₇H₇BrO. It features a hydroxyl group and a methyl substituent on the benzene ring, with a bromine atom at the meta position relative to the hydroxyl group. This structure lends the compound utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituent enhances reactivity in electrophilic aromatic substitution and coupling reactions. The compound is typically a solid at room temperature and should be handled with care due to potential irritant properties. Proper storage under inert conditions is recommended to maintain stability.
3-Bromo-2-methylphenol structure
3-Bromo-2-methylphenol structure
Product Name:3-Bromo-2-methylphenol
CAS No:7766-23-6
MF:C7H7BrO
MW:187.033881425858
MDL:MFCD11100990
CID:859662
PubChem ID:11171430
Update Time:2025-10-16

3-Bromo-2-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-methylphenol
    • GS-4156
    • 7766-23-6
    • 2-Methyl-3-bromphenol
    • 3-Bromo-2-methyl phenol
    • FT-0704625
    • WPDXAMRGYMDTOV-UHFFFAOYSA-N
    • AC-28524
    • MFCD11100990
    • Phenol, bromo-2-methyl-
    • DTXSID301346648
    • EN300-122827
    • A865177
    • CS-W005698
    • AMY31748
    • AKOS006307133
    • CL8471
    • 3-bromocresol
    • MB09253
    • SY028337
    • SCHEMBL165287
    • 2-Bromo-6-hydroxytoluene; 2-Methyl-3-bromophenol
    • MDL: MFCD11100990
    • Inchi: 1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
    • InChI Key: WPDXAMRGYMDTOV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C)O

Computed Properties

  • Exact Mass: 185.96800
  • Monoisotopic Mass: 185.96803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.3839 (rough estimate)
  • Melting Point: 95°C
  • Boiling Point: 220.79°C (rough estimate)
  • Refractive Index: 1.5772 (estimate)
  • PSA: 20.23000
  • LogP: 2.46310

3-Bromo-2-methylphenol Security Information

3-Bromo-2-methylphenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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3-Bromo-2-methylphenol Production Method

3-Bromo-2-methylphenol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:7766-23-6)3-Bromo-2-methylphenol
Order Number:A865177
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:52
Price ($):188.0/752.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2-methylphenol

Research Brief on 3-Bromo-2-methylphenol (CAS: 7766-23-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

3-Bromo-2-methylphenol (CAS: 7766-23-6) is a halogenated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on its synthesis, biological activities, and potential therapeutic uses, drawing from peer-reviewed studies published within the last three years. The compound's unique structural features, including the bromine substituent and methyl group, contribute to its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-2-methylphenol derivatives as inhibitors of bacterial efflux pumps, highlighting its potential in addressing antibiotic resistance. Researchers utilized computational docking studies to elucidate the binding interactions between the compound and the AcrB subunit of the E. coli efflux pump, revealing a high-affinity binding site. Subsequent in vitro assays confirmed a 4-fold reduction in minimum inhibitory concentrations (MICs) of ciprofloxacin when co-administered with the derivative, suggesting synergistic effects.

In the realm of synthetic methodology, a novel green chemistry approach for the preparation of 3-Bromo-2-methylphenol was reported in ACS Sustainable Chemistry & Engineering (2024). The protocol employs electrochemical bromination in aqueous media, achieving an 89% yield with minimal byproducts. This advancement addresses previous limitations in traditional bromination methods, which often required hazardous reagents like molecular bromine or N-bromosuccinimide. The study also characterized the compound's stability under various pH conditions, providing crucial data for formulation development.

Recent investigations into structure-activity relationships (SAR) have expanded the understanding of 3-Bromo-2-methylphenol's pharmacophore. A 2024 European Journal of Medicinal Chemistry paper systematically modified the phenolic hydroxyl group and bromine position, identifying analogs with enhanced COX-2 selectivity (SI > 15). These findings position the compound as a promising lead for non-steroidal anti-inflammatory drug (NSAID) development, particularly given its lower gastrointestinal toxicity profile compared to traditional NSAIDs in rodent models.

The compound's role in materials science has also emerged, with a 2023 Chemical Communications report detailing its incorporation into metal-organic frameworks (MOFs) for controlled drug release. The bromine moiety facilitated post-synthetic modification of the MOF structure, enabling tunable release kinetics of loaded anticancer agents. This application capitalizes on both the compound's chemical reactivity and its favorable biocompatibility profile observed in cytotoxicity assays.

Ongoing clinical translation efforts face challenges in optimizing the pharmacokinetic properties of 3-Bromo-2-methylphenol derivatives. A recent preclinical study noted rapid glucuronidation in hepatic microsomes, prompting development of prodrug strategies. However, the compound's demonstrated blood-brain barrier permeability in murine models suggests potential for central nervous system applications, particularly in neurodegenerative disease research where halogenated phenols show neuroprotective effects.

Future research directions highlighted in recent reviews include exploring the compound's epigenetic modulation capabilities and its potential as a fragment in PROTAC design. The growing body of work on 3-Bromo-2-methylphenol underscores its multifaceted utility across chemical biology and pharmaceutical development, warranting continued investigation into its therapeutic potential and mechanistic underpinnings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7766-23-6)3-Bromo-2-methylphenol
A865177
Purity:99%/99%
Quantity:25g/100g
Price ($):188.0/752.0
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